Kinome Selectivity: Ipatasertib Dihydrochloride Achieves 620-Fold Selectivity Over PKA, Contrasting with Capivasertib's Near-Identical Potency for AKT and PKA
Ipatasertib dihydrochloride demonstrates a quantitatively established selectivity window of 620-fold for AKT1 (IC50 5 nM) over the closely related AGC-family kinase PKA (IC50 3100 nM), as measured in cell-free assays . In a broader panel of 230 protein kinases at 1 μM, only three off-target kinases (PRKG1α/β and p70S6K) showed >70% inhibition, with ipatasertib maintaining >100-fold selectivity for AKT1 over p70S6K and >10-fold over PRKG1 . By contrast, capivasertib (AZD5363) inhibits PKA with an IC50 of 7 nM — nearly equipotent to its AKT1 IC50 of 3 nM — and similarly inhibits p70S6K with an IC50 of 6 nM, indicating minimal selectivity within the AGC kinase subfamily . Afuresertib (GSK2110183) also potently inhibits PKA (IC50 1.3 nM), albeit with sub-nanomolar AKT1 affinity (Ki 0.08 nM) and selectivity over only a limited 13-kinase panel [1]. This differential selectivity profile is mechanistically significant: PKA inhibition carries potential for cardiac and metabolic off-target effects not associated with selective AKT blockade.
| Evidence Dimension | Selectivity fold for AKT1 over PKA (IC50 ratio) |
|---|---|
| Target Compound Data | 620-fold (AKT1 IC50 5 nM; PKA IC50 3100 nM) |
| Comparator Or Baseline | Capivasertib: ~0.4-fold (AKT1 IC50 3 nM; PKA IC50 7 nM); Afuresertib: ~16-fold (AKT1 Ki 0.08 nM; PKA IC50 1.3 nM); MK-2206: no data available (allosteric inhibitor with distinct binding mode) |
| Quantified Difference | Ipatasertib selectivity is ~1,550 times greater than capivasertib and ~39 times greater than afuresertib for AKT1 over PKA. |
| Conditions | Cell-free enzymatic assays; ipatasertib and capivasertib IC50 values derived from recombinant kinase inhibition assays; afuresertib Ki values from similar biochemical assay conditions. Panel profiling at 1 μM across 230 kinases for ipatasertib. |
Why This Matters
Researchers requiring selective AKT pathway interrogation without confounding PKA-mediated effects should prioritize ipatasertib dihydrochloride over capivasertib or afuresertib, as the 620-fold selectivity window enables cleaner mechanistic dissection in cellular and in vivo models.
- [1] Bertin Bioreagent / Cayman Chemical. Afuresertib (hydrochloride) Product Datasheet. Ki values: AKT1 0.08 nM, AKT2 2 nM, AKT3 2.6 nM; PKA IC50 1.3 nM. CAT N°: 17988. View Source
